N-(2,4-二甲氧基苯基)-8-甲氧基-2-氧代-2H-色烯-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

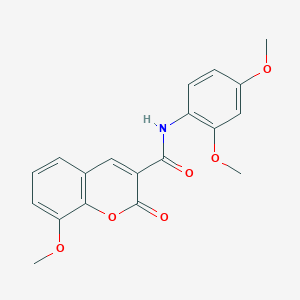

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a chemical compound. Based on its structure, it is a derivative of chromene . Chromenes are a class of chemical compounds that have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a chromene ring (a three-ring structure consisting of a benzene ring fused to a heterocyclic pyran ring), with various functional groups attached, including a carboxamide group and methoxy groups .作用机制

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide activates the pro-apoptotic proteins Bax and Bak, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide also inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells, leading to cell proliferation and survival.

Biochemical and Physiological Effects

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant effects in vitro. N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide induces apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and reduces oxidative stress. N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to have a protective effect on the liver and kidneys in animal models of toxicity.

实验室实验的优点和局限性

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity and good yield of synthesis. N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is also stable under normal laboratory conditions and can be easily stored. However, N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has limitations for lab experiments, including its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.

未来方向

For N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide research include optimizing its pharmacokinetics and bioavailability, evaluating its safety and efficacy in animal models, and investigating its potential for combination therapy with other anti-cancer agents. N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide also has potential applications in other disease areas, including inflammation and oxidative stress-related disorders.

合成方法

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 2,4-dimethoxybenzaldehyde with malonic acid in the presence of piperidine and acetic anhydride, followed by cyclization and amidation. Another method involves the reaction of 4-hydroxycoumarin with 2,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid, followed by cyclization and amidation. Both methods have been reported to yield N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in good yields and high purity.

科学研究应用

抗菌活性

N-(2,4-二甲氧基苯基)-8-甲氧基-2-氧代-2H-色烯-3-羧酰胺: 及其衍生物的抗菌潜力已得到研究。具体而言,研究人员合成了新型 N-2,4-二甲氧基苯基二硫代吡咯酮衍生物,这些衍生物可以抑制细菌 RNA 聚合酶 (RNAP)。这些化合物对革兰氏阳性菌(包括金黄色葡萄球菌和肺炎链球菌)表现出强效抗菌活性。 值得注意的是,化合物 7b 对 MRSA、VRSA、RRSA 和 MPRSP 的临床分离株表现出抗菌活性 。这一发现表明,该化合物可以作为开发有效的细菌 RNAP 抑制剂的先导结构。

诱导癌细胞凋亡

在癌症研究中,N-(2,4-二甲氧基苯基)-N'-(6-甲基-2-吡啶基)脲,一种相关化合物,已证明具有多种生化作用。 它诱导凋亡,抑制细胞增殖,并减少癌细胞的血管生成。虽然与我们的目标化合物不完全相同,但这一信息突出了结构相关的分子在癌症治疗中的潜力。

增味特性

一种新型增味化合物,N'-[(2,4-二甲氧基苯基)甲基]-N-(2-吡啶-2-乙基)草酰胺 (DE),已被合成。DE 可以发挥减少钠摄入量同时保持食物适口性的作用。 其高效的合成和安全性使其成为进一步研究的有趣候选者 。

安全和危害

属性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-23-12-7-8-14(16(10-12)25-3)20-18(21)13-9-11-5-4-6-15(24-2)17(11)26-19(13)22/h4-10H,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAXIQPATXMFMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405226.png)

![8-nitro-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B405228.png)

![methyl 2-[3-(acetyloxy)-4-ethoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405230.png)

![methyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405234.png)

![ethyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405239.png)

![methyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405241.png)

![methyl 2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405242.png)

![methyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405243.png)

![ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405244.png)

![ethyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405245.png)

![(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B405246.png)

![2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B405249.png)